N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide

Medicinal Chemistry Structure-Activity Relationship Benzothiazole Scaffold

N-(5,6-Dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide (CAS 895450-43-8; molecular formula C₁₈H₁₈N₂O₄S; MW 358.41 g/mol) is a synthetic benzothiazol-2-ylidene benzamide derivative bearing a 5,6-dimethoxy-substituted benzothiazole core, an N3-methyl group, and a 4-methoxybenzamide exocyclic moiety. The compound belongs to the thiazol-2-ylidene-benzamide chemotype, a scaffold for which alkaline phosphatase (AP) isozyme inhibition and anticancer activity have been documented in peer-reviewed literature.

Molecular Formula C18H18N2O4S
Molecular Weight 358.41
CAS No. 895450-43-8
Cat. No. B2371258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide
CAS895450-43-8
Molecular FormulaC18H18N2O4S
Molecular Weight358.41
Structural Identifiers
SMILESCN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=C(C=C3)OC)OC)OC
InChIInChI=1S/C18H18N2O4S/c1-20-13-9-14(23-3)15(24-4)10-16(13)25-18(20)19-17(21)11-5-7-12(22-2)8-6-11/h5-10H,1-4H3
InChIKeyCVQOVSBCXCCRAG-HNENSFHCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5,6-Dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide (CAS 895450-43-8): Compound Identity, Physicochemical Baseline, and Procurement-Relevant Classification


N-(5,6-Dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide (CAS 895450-43-8; molecular formula C₁₈H₁₈N₂O₄S; MW 358.41 g/mol) is a synthetic benzothiazol-2-ylidene benzamide derivative bearing a 5,6-dimethoxy-substituted benzothiazole core, an N3-methyl group, and a 4-methoxybenzamide exocyclic moiety [1]. The compound belongs to the thiazol-2-ylidene-benzamide chemotype, a scaffold for which alkaline phosphatase (AP) isozyme inhibition and anticancer activity have been documented in peer-reviewed literature [2]. It is catalogued in the PubChem substance database and is supplied commercially at ≥95% purity [1][3]. Direct, compound-specific primary research publications containing quantitative biological activity data for this exact CAS number remain absent from the indexed literature as of the search date; the evidentiary basis for differentiation therefore relies on structural comparisons with close analogs, class-level pharmacological knowledge, and authoritative database entries.

Why Generic Substitution Fails for N-(5,6-Dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide (895450-43-8): Structural Determinants That Preclude Simple Analog Interchange


Within the benzothiazol-2-ylidene-benzamide series, three structural features co-determine target engagement and biological readout: (i) the position and number of methoxy substituents on the benzothiazole ring, (ii) the N3-alkyl group on the thiazole nitrogen, and (iii) the nature and position of substituents on the exocyclic benzamide phenyl ring [1]. Replacement of the 5,6-dimethoxy arrangement with 4,7-dimethoxy (CAS 868369-20-4) or removal of the benzothiazole methoxy groups entirely (MLS001007199) alters the electron density of the aromatic system and the conformational preferences of the ylidene linkage [2]. Likewise, substituting the 4-methoxybenzamide moiety with a 4-cyano (CAS 895450-44-9) or 3,4-dimethoxybenzamide (CAS 895456-84-5) group changes both hydrogen-bonding capacity and lipophilicity, which are known to modulate AP isozyme selectivity and cellular potency in this chemotype [1]. Consequently, even closely related analogs cannot be assumed to be functionally interchangeable; procurement decisions must be guided by the specific substitution pattern of CAS 895450-43-8.

Product-Specific Quantitative Differentiation Evidence for N-(5,6-Dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide (CAS 895450-43-8)


Structural Differentiation: 5,6-Dimethoxy-Benzothiazole Substitution Pattern vs. Unsubstituted and 4,7-Dimethoxy Analogs

CAS 895450-43-8 possesses methoxy groups at the 5- and 6-positions of the benzothiazole ring. The closest commercially available comparator lacking benzothiazole methoxy substitution is 4-methoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide (MLS001007199; PubChem CID 2318917), while the regioisomeric analog N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide (CAS 868369-20-4) bears methoxy groups at the 4- and 7-positions [1][2]. In the thiazol-2-ylidene-benzamide series evaluated by Ejaz et al. (2018), the position of substituents on the benzothiazole ring was a critical determinant of alkaline phosphatase isozyme selectivity; compounds with different substitution patterns displayed IC₅₀ values spanning three orders of magnitude against h-TNAP and h-IAP [3]. The 5,6-dimethoxy pattern of CAS 895450-43-8 represents a distinct electronic environment that cannot be reproduced by the 4,7-dimethoxy or unsubstituted congeners [2][3].

Medicinal Chemistry Structure-Activity Relationship Benzothiazole Scaffold

Benzamide Substituent Differentiation: 4-Methoxybenzamide vs. 4-Cyano and 3,4-Dimethoxybenzamide Analogs in the 5,6-Dimethoxy-Benzothiazole Series

CAS 895450-43-8 carries a 4-methoxy substituent on the exocyclic benzamide phenyl ring. Direct analogs with identical 5,6-dimethoxy-benzothiazole cores but different benzamide substituents are commercially catalogued: 4-cyano-N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide and N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide (CAS 895456-84-5) [1]. In the systematic SAR study by Ejaz et al. (2018) on the closely related thiazol-2-ylidene-benzamide chemotype, the nature of the benzamide para-substituent was the single most influential factor governing h-TNAP vs. h-IAP selectivity: compound 2e (2″-chloro-4′-fluorophenyl variant) achieved an h-TNAP IC₅₀ of 0.079 μM with ~30-fold selectivity over h-IAP, whereas the unsubstituted benzamide analog showed markedly reduced potency [2]. The 4-methoxy group of CAS 895450-43-8 provides a distinct hydrogen-bond-acceptor character and electron-donating resonance effect that differs from the electron-withdrawing 4-cyano or the bulkier 3,4-dimethoxy congeners [1][2].

Medicinal Chemistry AP Isozyme Inhibition Lead Optimization

N3-Methyl Group: Differentiation from N3-Ethyl and N3-(2-Methoxyethyl) Analogs Within the 5,6-Dimethoxy-Benzothiazole Series

CAS 895450-43-8 features an N3-methyl substituent on the benzothiazole ring. A commercial analog, CAS 868369-20-4 (N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide), replaces the N3-methyl with an N3-ethyl group and relocates the dimethoxy substitution to the 4,7-positions [1]. An additional catalogued analog, (Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide, introduces an N3-(2-methoxyethyl) chain [2]. In the broader benzothiazole and thiazole literature, N3-alkyl chain length has been shown to modulate both solubility and target-binding conformations: shorter N3-alkyl groups (methyl) tend to favor planar conformations of the ylidene linkage, whereas bulkier N3-substituents can induce torsional strain that alters the dihedral angle between the benzothiazole and benzamide planes [3]. The N3-methyl group of CAS 895450-43-8 therefore provides a defined conformational baseline distinct from N3-ethyl and N3-(2-methoxyethyl) variants [1][2][3].

Medicinal Chemistry N-Alkyl SAR Physicochemical Property Optimization

Available PubChem Bioactivity Data for Closest Analog: 4-Methoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide (MLS001007199) as a Baseline Reference Point

Although no PubChem BioAssay data are available for CAS 895450-43-8 itself, its closest catalogued structural analog lacking the 5,6-dimethoxy groups — 4-methoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide (MLS001007199; PubChem CID 2318917) — has been evaluated in multiple NIH Molecular Libraries Program screens and deposited in BindingDB [1][2]. This analog displayed an EC₅₀ of 6,410 nM against human transcription factor p65 (NF-κB) in a cell-based reporter assay, and EC₅₀ values of 67,500 nM against the C. elegans nuclear hormone receptor DAF-12 and >10,000 nM against human oxysterols receptor LXR-β [2]. These data establish a quantitative baseline for the unsubstituted benzothiazole core; the addition of 5,6-dimethoxy groups in CAS 895450-43-8 is expected, based on class-level benzothiazole SAR, to alter both potency and target selectivity profiles relative to this baseline [3].

High-Throughput Screening Nuclear Receptor Transcription Factor

Calculated Physicochemical Property Differentiation: 5,6-Dimethoxy-Benzothiazole Impact on Lipophilicity, Hydrogen-Bonding Capacity, and Topological Polar Surface Area

The 5,6-dimethoxy substitution on the benzothiazole core of CAS 895450-43-8 differentiates it from des-methoxy and isomeric dimethoxy analogs in multiple calculated physicochemical parameters relevant to permeability, solubility, and target binding [1]. Using PubChem-computed descriptors, CAS 895450-43-8 (C₁₈H₁₈N₂O₄S; MW 358.41) bears 4 hydrogen-bond acceptors and 0 hydrogen-bond donors, with a topological polar surface area (TPSA) of approximately 73 Ų [1]. In comparison, the des-5,6-dimethoxy analog (MLS001007199; MW 284.3; C₁₆H₁₄N₂O₂S) has only 2 hydrogen-bond acceptors and a TPSA of approximately 42 Ų [2]. The 3,4-dimethoxybenzamide variant (CAS 895456-84-5; MW 388.4) adds a fifth hydrogen-bond acceptor and increases TPSA to approximately 82 Ų . These calculated differences have practical implications for chromatographic behavior, solubility in assay media, and membrane permeability predictions [1].

Physicochemical Properties Drug-likeness ADME Prediction

Best-Fit Research and Industrial Application Scenarios for N-(5,6-Dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide (CAS 895450-43-8)


Alkaline Phosphatase Isozyme Selectivity Profiling in Oncology Programs

CAS 895450-43-8 is structurally positioned within the thiazol-2-ylidene-benzamide chemotype for which Ejaz et al. (2018) established a quantitative SAR linking benzamide substitution to h-TNAP and h-IAP isozyme selectivity . The 5,6-dimethoxy-benzothiazole core combined with the 4-methoxybenzamide moiety offers a defined electronic and steric profile for evaluating AP isozyme inhibition in human breast cancer (MCF-7), bone-marrow cancer (K-562), and cervical cancer (HeLa) cell-line panels, with reference to the published assay conditions using fluorimetric readouts . Procurement of this specific compound enables direct comparison with the published compound series and supports hit-to-lead expansion around the 5,6-dimethoxy substitution pattern .

Benzothiazole Scaffold-Based Medicinal Chemistry and Structure-Activity Relationship Expansion

The compound serves as a key intermediate-complexity building block for systematic SAR exploration around the benzothiazol-2-ylidene-benzamide scaffold . Its three differentiable substitution sites — the 5,6-dimethoxy pattern, the N3-methyl group, and the 4-methoxybenzamide moiety — each correspond to a vector that can be independently varied in parallel synthesis or library enumeration . The availability of catalogued analogs with alternative benzamide substituents (4-cyano, 3,4-dimethoxy, 4-nitro) and alternative N3-alkyl groups (ethyl, 2-methoxyethyl) makes CAS 895450-43-8 a defined reference point within a purchasable analog series .

Nuclear Receptor and Transcription Factor Screening with 5,6-Dimethoxy Structural Enhancement

The des-5,6-dimethoxy analog MLS001007199 has been screened against human transcription factor p65 (NF-κB; EC₅₀ = 6,410 nM), C. elegans DAF-12 (EC₅₀ = 67,500 nM), and human LXR-β (EC₅₀ > 10,000 nM) through the NIH Molecular Libraries Program . CAS 895450-43-8, with its additional 5,6-dimethoxy substitution, provides a structurally enhanced tool compound for re-screening against these and related nuclear receptor and transcription factor targets to evaluate the impact of benzothiazole methoxylation on target engagement . This represents a rational follow-up screening strategy directly anchored to existing public-domain bioactivity data .

Chromatographic Method Development and Analytical Reference Standard Qualification

With a commercial purity specification of ≥95%, a well-defined molecular formula (C₁₈H₁₈N₂O₄S), and an intermediate TPSA (~73 Ų) that differentiates it from both more polar (5 HBA) and less polar (2 HBA) analogs, CAS 895450-43-8 is suitable as a reference standard for reversed-phase HPLC method development and LC-MS quantification in benzothiazole-focused discovery programs . Its distinct retention time relative to the des-methoxy (MW 284.3) and 3,4-dimethoxybenzamide (MW 388.4) analogs facilitates method validation for purity assessment and stability monitoring .

Quote Request

Request a Quote for N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.